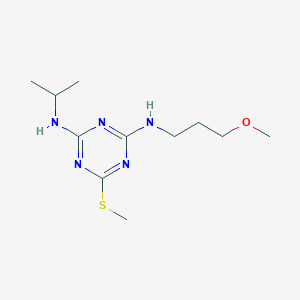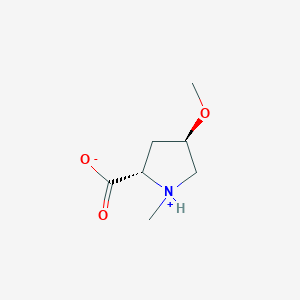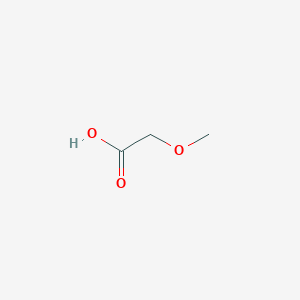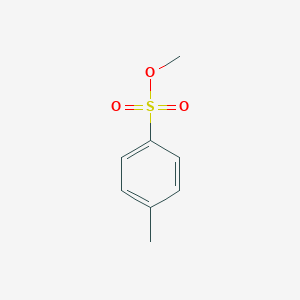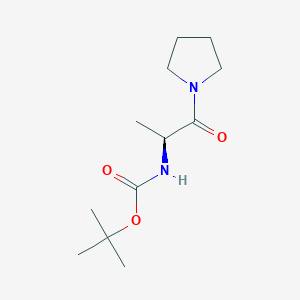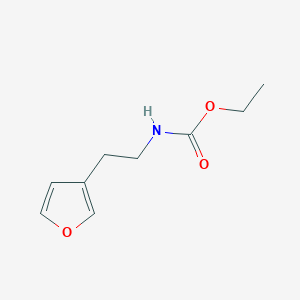
Ethyl (2-(furan-3-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2-(furan-3-yl)ethyl)carbamate is a compound with the molecular formula C9H13NO3. It is not intended for human or veterinary use and is used only for research purposes. It is related to ethyl carbamate, also known as urethane, which is a process contaminant sometimes found in fermented foods and alcoholic beverages .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a furan ring via an ethyl group. The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group attached to the same carbon atom .Chemical Reactions Analysis
Ethyl carbamate, a related compound, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can form when there is a reaction between ethanol and nitrogen-rich compounds produced by yeast during brewing and fermenting .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as ethyl carbamate, have been found to be genotoxic and carcinogenic . They interact with multiple targets in the body, leading to a variety of biological effects .
Mode of Action
Ethyl carbamate, a related compound, is known to form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . It can react with ethanol to form ethyl carbamate . This reaction is exponentially accelerated at elevated temperatures .
Biochemical Pathways
It’s known that ethyl carbamate forms from the reaction between urea and ethanol . Urea can be produced when arginine, a common amino acid in grape juice, is metabolized by yeast during fermentation .
Pharmacokinetics
It’s known that ethyl carbamate, a related compound, can form in the body from the reaction between urea and ethanol . The rate of this reaction increases with temperature , which could potentially affect the bioavailability of the compound.
Result of Action
Ethyl carbamate, a related compound, has been found to be a genotoxic, multisite carcinogen in all species tested . This suggests that Ethyl (2-(furan-3-yl)ethyl)carbamate could potentially have similar effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of ethyl carbamate from urea and ethanol is exponentially accelerated at elevated temperatures . Therefore, the storage and processing conditions of foods and beverages can significantly impact the levels of ethyl carbamate and potentially this compound.
properties
IUPAC Name |
ethyl N-[2-(furan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQSCKOTZYCYJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=COC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

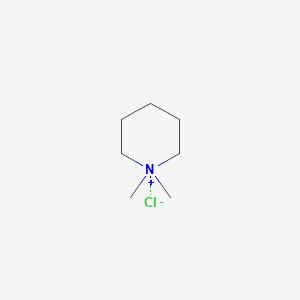
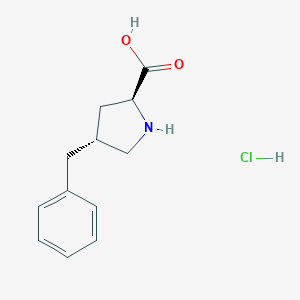
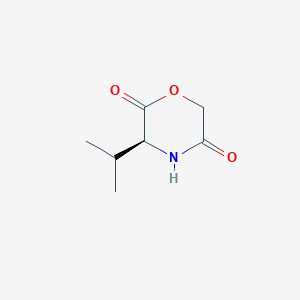
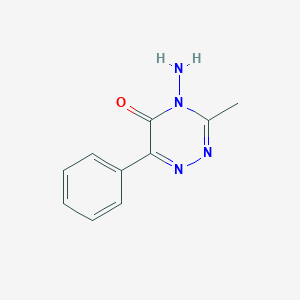
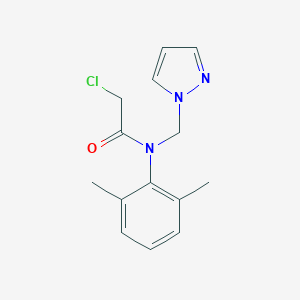

![2-[(1S,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B166296.png)
